N-Boc-N-ethylpropargylamine
Description
Contextual Significance of N-Boc Protection in Amine Functionalization
The protection of amines is a frequent necessity in multi-step organic synthesis to prevent their inherent nucleophilicity and basicity from interfering with desired reactions at other sites in a molecule. chemistrysteps.comderpharmachemica.com The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its robustness under many reaction conditions and its facile removal under specific acidic conditions. jk-sci.comresearchgate.netwikipedia.org
The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). jk-sci.comwikipedia.org The resulting N-Boc derivative, a carbamate (B1207046), is stable to most bases and nucleophiles, allowing for a broad range of subsequent chemical transformations. wikipedia.orgtotal-synthesis.com This stability is crucial when performing reactions that would otherwise be complicated by the presence of a free amine. For instance, the Boc group is resistant to catalytic hydrogenation and is orthogonal to other common protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. wikipedia.orgtotal-synthesis.com
The deprotection of the N-Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). chemistrysteps.comjk-sci.com The mechanism involves the protonation of the carbamate, leading to the formation of a stable tert-butyl cation and the release of the free amine. chemistrysteps.com More recently, thermal deprotection methods in continuous flow have been developed, offering an acid-free alternative. nih.gov The choice of deprotection conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. researchgate.netnih.gov
The chemoselective N-Boc protection of amines is also a well-established field, with various methods developed to protect amines in the presence of other nucleophilic groups like alcohols and thiols. researchgate.netacs.orgrsc.org This selectivity is paramount in the synthesis of complex molecules with multiple functional groups.
Strategic Utility of Propargylamine (B41283) Derivatives as Synthetic Intermediates
Propargylamines are a class of organic compounds characterized by the presence of an amino group attached to a propargyl group (a 2-propynyl group). nih.gov They are highly versatile and valuable building blocks in organic synthesis due to the reactivity of the alkyne and amine functionalities. nih.govacs.orgkcl.ac.uk Their utility stems from their ability to participate in a wide array of chemical transformations, leading to the construction of diverse and complex molecular scaffolds. researchgate.net
One of the most significant applications of propargylamines is in the synthesis of nitrogen-containing heterocyclic compounds. acs.orgresearchgate.net Through various cyclization and cycloaddition reactions, propargylamines can be converted into a range of heterocycles such as pyrroles, pyridines, oxazoles, and thiazoles. nih.govacs.org For example, silver-catalyzed electrophilic cyclization of N-ethylpropargylamine with a ketenimine can generate a 1-ethyl-2-methylimidazole core with high regioselectivity. smolecule.com
Propargylamines are also key precursors in multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine coupling), which provides a straightforward route to propargylamine derivatives themselves. researchgate.net Furthermore, the terminal alkyne in propargylamines can undergo various reactions, including C-H functionalization, additions, and coupling reactions, further expanding their synthetic utility. nih.govkcl.ac.uk The versatility of propargylamines makes them attractive intermediates in the synthesis of natural products, pharmaceuticals, and functional materials. researchgate.net
Overview of Research Trajectories for N-Boc-N-ethylpropargylamine in Contemporary Chemical Synthesis
While this compound is a specific derivative, its research applications can be inferred from the broader context of N-Boc protected amines and propargylamine chemistry. The presence of the Boc group allows for the selective manipulation of the propargyl moiety without interference from the amine.
Research involving this compound likely focuses on leveraging the reactivity of the terminal alkyne. For instance, it could be a substrate in Sonogashira coupling reactions to form more complex carbon skeletons, or in "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to link it to other molecules. The resulting triazole products from click chemistry have wide-ranging applications in medicinal chemistry and materials science.
Another research avenue is the transformation of the alkyne into other functional groups after a desired synthetic step. For example, the alkyne could be partially or fully reduced to an alkene or alkane, or hydrated to form a ketone. Following these transformations, the Boc group can be removed under acidic conditions to reveal the secondary ethylamine (B1201723) functionality for further reactions.
A specific application has been noted in the synthesis of uniform lipopolysaccharide (LPS)-loaded magnetic nanoparticles, where a derivative of this compound was used in a sequential reaction followed by carbamate hydrolysis. researchgate.net This highlights its role as an intermediate in the construction of complex biomaterials. Furthermore, the synthesis of N-ethylpropargylamine itself has been described through various methods, including the reaction of N-(2-bromoallyl)ethylamine with a strong base or through catalytic processes involving formaldehyde, diethylamine, and acetylene. orgsyn.orggoogle.com The hydrochloride salt of N-ethylpropargylamine is also used as a reagent in the synthesis of biologically active compounds. usbio.net
Data Tables
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 56-57 @ 0.5 mmHg |
| N-Boc-propargylamine | C₈H₁₃NO₂ | 155.19 | - |
| N-Ethylpropargylamine | C₅H₉N | 83.13 | 100-102 |
| N-Boc-ethylenediamine | C₇H₁₆N₂O₂ | 160.21 | 72-80 @ 0.1 mmHg |
Data sourced from multiple references. wikipedia.orgorgsyn.orgsigmaaldrich.comchemimpex.com
Structure
3D Structure
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
tert-butyl N-ethyl-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C10H17NO2/c1-6-8-11(7-2)9(12)13-10(3,4)5/h1H,7-8H2,2-5H3 |
InChI Key |
FXDJVQDREJHDMD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC#C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Orthogonal Deprotection Strategies for the N Boc Moiety in N Boc N Ethylpropargylamine Derivatives
Acid-Catalyzed N-Boc Deprotection: Scope and Limitations in Propargylamine (B41283) Context
The most traditional and widely employed method for N-Boc deprotection is acid-catalyzed hydrolysis. nih.gov This approach typically utilizes strong acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in solvents like dioxane or ethyl acetate. semanticscholar.org The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl group as a stable carbocation, subsequently forming isobutene and releasing the free amine.
While broadly effective, this method suffers from significant limitations, especially concerning selectivity and functional group compatibility. nih.govacs.org A primary challenge is the lack of orthogonality with other acid-sensitive protecting groups, such as tert-butyl esters, trityl (Tr), or certain silyl (B83357) ethers, which may be cleaved simultaneously. researchgate.net In the specific context of N-Boc-N-ethylpropargylamine, the propargyl group itself introduces a potential complication. The triple bond of the alkyne can be susceptible to acid-catalyzed hydration or other addition reactions, leading to undesired byproducts.
Furthermore, traditional strong-acid methods often struggle with chemoselectivity between different types of N-Boc protected amines (e.g., aryl vs. alkyl), making stepwise deprotection in poly-functionalized molecules difficult. nih.govacs.org Practical issues can also arise, including the need for excess reagents and difficult workups. nih.gov
Table 1: Common Acidic Reagents for N-Boc Deprotection and Associated Limitations
| Reagent | Typical Conditions | Scope | Limitations in Propargylamine Context |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 20-50% in CH₂Cl₂ | Broadly effective for most N-Boc amines. | Low orthogonality; risk of cleaving other acid-labile groups; potential for alkyne side reactions. nih.govresearchgate.net |
| Hydrogen Chloride (HCl) | 4M in Dioxane or EtOAc | Widely used, often provides the amine as a hydrochloride salt. | Similar lack of selectivity as TFA; can be corrosive. semanticscholar.org |
| Lewis Acids (e.g., BF₃·OEt₂, TMSI, SnCl₄) | Various aprotic solvents | Effective under non-protic conditions. | Can be harsh; may coordinate with and activate the alkyne group. semanticscholar.org |
| Solid Acid Catalysts | Flow systems | Allows for catalytic, continuous processing. | Substrate compatibility and catalyst leaching can be concerns. |
Thermolytic N-Boc Deprotection in Continuous Flow Systems for N-Boc-Protected Amines
As an alternative to acid-catalyzed methods, thermolytic deprotection offers a neutral pathway for removing the N-Boc group. This strategy, particularly when implemented in continuous flow systems, has emerged as a powerful tool for modern organic synthesis. acs.org Continuous flow technology provides significant advantages over traditional batch processing, including superior heat transfer, precise temperature control, and the ability to safely operate at temperatures above a solvent's boiling point by using back-pressure regulators. acs.org
This method is performed in the absence of any acid catalyst and has been shown to be compatible with a wide array of functional groups that are typically sensitive to acidic conditions, including ketones, amides, esters, and aryl halides. acs.org Research involving a diverse library of 26 N-Boc protected compounds demonstrated that many substrates underwent clean deprotection (≥95% product) under thermal conditions. acs.orgvapourtec.comnih.gov The mechanism is believed to involve a concerted proton transfer and the release of isobutylene, followed by rapid decarboxylation. acs.orgvapourtec.comnih.gov
A key advantage of this technique is the ability to achieve selective deprotection through precise temperature control. acs.org Studies have shown a clear reactivity trend: N-Boc heteroaryl amines are deprotected at lower temperatures than N-Boc aryl amines, which in turn are more labile than N-Boc alkyl amines. nih.gov This allows for the sequential removal of different N-Boc groups within the same molecule, a feat that is difficult to achieve with acid-based methods. acs.orgnih.gov Solvents such as methanol (B129727) and 2,2,2-trifluoroethanol (B45653) (TFE) have been found to be particularly effective. acs.orgnih.gov
Table 2: Examples of Thermolytic N-Boc Deprotection in Continuous Flow
| Substrate Type | Solvent | Temperature (°C) | Outcome |
|---|---|---|---|
| N-Boc Imidazole | TFE | 120 | Excellent conversion (98%). acs.org |
| N-Boc Aniline | TFE / MeOH | 240 | High conversion (93% / 88%). acs.org |
| N-Boc Alkyl Amine | TFE | >240 | Less efficient, requires higher temperatures. acs.org |
| Aryl N-Boc with Alkyl N-Boc | TFE / MeOH | Temperature Gradient | Selective removal of aryl N-Boc is possible. acs.orgnih.gov |
Green Chemistry Approaches for N-Boc Deprotection: Water-Mediated and Catalyst-Free Methods
In the pursuit of more environmentally sustainable chemical processes, catalyst-free, water-mediated N-Boc deprotection has been developed as a simple and efficient green alternative. ccsenet.orgmcours.net This method involves heating the N-Boc protected amine in water at reflux temperature (approximately 100°C) without any additives. semanticscholar.orgmcours.net The protocol is celebrated for its simplicity, low cost, use of a non-toxic and non-flammable solvent, and straightforward workup. mcours.net
This green methodology has proven effective for a structurally diverse range of both aromatic and aliphatic N-Boc amines, consistently delivering excellent yields (often between 90-97%) in remarkably short reaction times (as little as 12 minutes). semanticscholar.org A significant advantage of this approach is its high degree of chemoselectivity. The mild conditions allow for the removal of the N-Boc group while leaving other acid-sensitive moieties, such as methyl esters, and even other protecting groups like the benzyl (B1604629) (Bn) group, intact. semanticscholar.org This inherent orthogonality makes it a valuable strategy in multistep synthesis.
The proposed mechanism suggests that water molecules facilitate the cleavage by forming hydrogen bonds with the carbamate (B1207046), a gentler alternative to protonation by a strong acid. semanticscholar.org This method avoids the high temperatures and pressures required for deprotection in subcritical water, making it more practical for standard laboratory use. mcours.net
Table 3: Water-Mediated Catalyst-Free Deprotection of N-Boc Amines
| Substrate | Conditions | Time (min) | Yield (%) |
|---|---|---|---|
| N-Boc Aniline | Water, 100°C | 12 | 97 |
| N-Boc Pyrrolidine | Water, 100°C | 12 | 95 |
| N-Boc Benzylamine | Water, 100°C | 12 | 92 |
| N-Boc-N-benzyl-p-toluidine | Water, 100°C | 12 | 90 |
Data sourced from Zinelaabidine et al. (2012). semanticscholar.org
Orthogonality in Multistep Synthesis: Compatibility with Other Protecting Groups and Functional Groups
Orthogonal protection is a foundational strategy in complex molecule synthesis, allowing for the deprotection of one functional group without affecting others. fiveable.me The N-Boc group is a key component of many such strategies due to its stability in basic, nucleophilic, and reductive environments. This makes it an ideal orthogonal partner to protecting groups that are removed under these exact conditions. total-synthesis.com
Fmoc (9-fluorenylmethoxycarbonyl) group: Cleaved by base (e.g., piperidine), making it fully orthogonal to the acid-labile Boc group. This Boc/Fmoc pairing is the cornerstone of modern solid-phase peptide synthesis. fiveable.metotal-synthesis.com
Cbz (Carboxybenzyl) and Bn (Benzyl) groups: Typically removed by catalytic hydrogenolysis, a method to which the Boc group is inert. This provides another axis of orthogonality. semanticscholar.orgtotal-synthesis.com
The choice of N-Boc deprotection method directly dictates its compatibility with other functionalities.
Acid-Catalyzed Deprotection: This method has the lowest orthogonality, as it is incompatible with any other acid-sensitive group. acs.org Its use requires that all other protecting groups be stable to strong acid.
Thermolytic Deprotection: This approach offers a much higher degree of orthogonality. Because it avoids acidic or basic reagents, it is compatible with a wider range of functional groups and protecting groups, such as esters and amides. acs.org Its ability to selectively remove N-Boc groups based on their electronic environment through temperature control further enhances its utility. acs.org
Water-Mediated Deprotection: This green method also demonstrates excellent orthogonality. It has been shown to be compatible with benzyl ethers and methyl esters, which are sensitive to hydrogenolysis and some acidic/basic conditions, respectively. semanticscholar.org
For a molecule like this compound, the thermolytic and water-mediated methods are superior choices as they minimize the risk of unwanted side reactions with the propargyl group while offering greater flexibility in the design of a multistep synthesis that may involve other sensitive protecting groups.
Table 4: Orthogonality Comparison of N-Boc Deprotection Methods
| Deprotection Method | Compatible with Fmoc (Base-Labile) | Compatible with Cbz/Bn (H₂-Labile) | Compatible with Esters (Acid/Base-Labile) |
|---|---|---|---|
| Acid-Catalyzed | Yes | Yes | No (if acid-labile, e.g., t-butyl ester) |
| Thermolytic (Flow) | Yes | Yes | Yes |
| Water-Mediated | Yes | Yes | Yes (e.g., methyl ester) semanticscholar.org |
Chemical Reactivity and Transformative Chemistry of N Boc N Ethylpropargylamine
Reactivity Profile of the N-Boc Carbamate (B1207046) Functionality
The tert-butyloxycarbonyl (N-Boc) group is a common amine protecting group in organic synthesis, prized for its stability under many conditions and its straightforward removal under acidic conditions. researchgate.netchemistrysteps.com While often considered a passive shield, the carbamate functionality possesses its own latent reactivity that can be exploited in synthetic strategies.
Generally, the N-Boc group is resistant to nucleophilic attack and basic conditions. nih.govorganic-chemistry.org Its cleavage is most frequently accomplished by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which protonate the carbonyl oxygen and facilitate the loss of the tert-butyl cation to release the free amine along with carbon dioxide and isobutylene. chemistrysteps.comnih.gov
However, the carbamate can also act as an electrophile. The carbonyl carbon is susceptible to attack by strong nucleophiles, although this is less common than its acid-labile cleavage. nih.gov Under forcing conditions or with specific activation, the N-Boc group can participate in reactions beyond simple protection and deprotection.
Intramolecular Reactivity with Nucleophilic and Electrophilic Species
The proximity of the N-Boc group to other functional moieties within N-Boc-N-ethylpropargylamine allows for the potential of intramolecular reactions. While specific examples involving this exact molecule are not prevalent in the literature, the principles of N-Boc group intramolecular reactivity are well-established. researchgate.net
For instance, the carbonyl oxygen of the Boc group can act as an intramolecular nucleophile. In systems with a suitably positioned leaving group, the Boc carbonyl can attack to form a five- or six-membered cyclic intermediate. researchgate.net An example of this is the reaction of N-Boc-protected aziridines, which can undergo Lewis acid-catalyzed intramolecular rearrangement to form oxazolidinones. researchgate.net Similarly, the nitrogen of the carbamate, after deprotonation by a strong base, can exhibit nucleophilicity. This can lead to intramolecular cyclization if an appropriate electrophilic center is present elsewhere in the molecule. researchgate.net
Conversely, the carbamate can be the target of an intramolecular nucleophilic attack. If a carbanion is generated elsewhere in the molecule, it could potentially attack the Boc carbonyl carbon. Such reactions have been observed where α-amino carbanions, stabilized by other functional groups, add to intramolecular electrophiles. researchgate.netacs.org
Table 1: Potential Intramolecular Reactions of the N-Boc Group
| Reacting Moiety | Role of N-Boc Group | Potential Product Type | Conditions |
|---|---|---|---|
| Internal Electrophile (e.g., triflate, halide) | Nucleophile (Carbonyl O) | Cyclic Oxazolidinone derivative | Lewis Acid catalysis |
Reactivity of the Terminal Alkyne Moiety
The terminal alkyne is a highly versatile functional group, characterized by its two π-bonds and the acidic terminal proton. This functionality allows this compound to participate in a wide array of chemical transformations. masterorganicchemistry.com
General Alkyne Transformations and Conjugation Reactions (excluding click chemistry)
Excluding the well-known click chemistry (cycloadditions with azides), the terminal alkyne of this compound can undergo numerous other valuable reactions. wikipedia.org
Addition Reactions: Similar to alkenes, alkynes undergo electrophilic addition reactions. The addition of hydrogen halides (HX) or halogens (X₂) can occur once to yield a haloalkene or twice to form a geminal or tetrahaloalkane, respectively. libretexts.org The regioselectivity of HX addition typically follows Markovnikov's rule. libretexts.org
Hydration: Acid-catalyzed hydration of the terminal alkyne, often using mercury(II) sulfate (B86663) as a catalyst, leads to the formation of an enol intermediate which rapidly tautomerizes to the more stable methyl ketone.
Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction connects the terminal alkyne with aryl or vinyl halides, forming a new carbon-carbon bond. This is a powerful method for constructing more complex molecular architectures.
Glasner and Hay Couplings: In the presence of a copper catalyst and an oxidant, terminal alkynes can undergo oxidative homocoupling to form symmetric 1,3-diynes. nih.gov
Acetylide Formation and Alkylation: The terminal proton of the alkyne is weakly acidic and can be removed by a strong base (e.g., sodium amide, n-butyllithium) to form a nucleophilic acetylide. This acetylide can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to extend the carbon chain. masterorganicchemistry.com
Conjugate Addition (Michael-type Reactions): When the alkyne is activated by an adjacent electron-withdrawing group (forming an ynone, for example), it can act as a Michael acceptor. Nucleophiles like thiols (thiol-yne), amines (amino-yne), and alcohols (hydroxyl-yne) can add across the triple bond in a conjugate fashion. acs.org
Table 2: Selected Transformations of the Terminal Alkyne in this compound (Excluding Click Chemistry)
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Electrophilic Addition | HX (e.g., HBr), X₂ (e.g., Br₂) | Vinyl halide, Geminal dihalide, Tetrahaloalkane |
| Hydration | H₂SO₄, H₂O, HgSO₄ | Methyl Ketone |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu catalyst, Base | Aryl/Vinyl-substituted Alkyne |
| Glaser/Hay Coupling | Cu catalyst, Oxidant (e.g., O₂) | 1,3-Diyne (Homocoupling) |
Influence of N-Boc Protection on the Reactivity of the Ethylamine (B1201723) Scaffold
The presence of the N-Boc group significantly modulates the reactivity of the ethylamine portion of the molecule through both steric and electronic effects. researchgate.net
Electronic Effects: The carbamate group is electron-withdrawing, which has two primary consequences. Firstly, it decreases the nucleophilicity and basicity of the nitrogen atom compared to a free secondary amine. chemistrysteps.com This makes the nitrogen lone pair less available for reactions such as alkylation or protonation. Secondly, the electron-withdrawing nature of the N-Boc group increases the acidity of the protons on the α-carbon (the methylene (B1212753) group of the ethyl chain). This facilitates the deprotonation of this position by strong bases, generating a carbanion that can then be used in subsequent reactions with electrophiles. acs.org
Steric Effects: The tert-butyl group of the Boc protector is sterically demanding. nih.gov This bulk can hinder the approach of reagents to the nitrogen atom and adjacent positions, potentially influencing the stereochemical outcome of reactions or preventing certain transformations altogether. For example, it can provide steric shielding, directing incoming reagents to other, less hindered parts of the molecule.
This interplay of steric and electronic effects is crucial in synthetic planning. For example, in a reaction involving deprotonation of the α-carbon followed by alkylation, the N-Boc group both facilitates the initial deprotonation and influences the trajectory of the incoming electrophile. acs.org The stability of the Boc group to many nucleophilic and basic reagents allows for a wide range of transformations to be carried out on the alkyne moiety without affecting the protected amine. organic-chemistry.org
Strategic Applications of N Boc N Ethylpropargylamine in Advanced Organic Synthesis
Utilization in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Synthesis
The terminal alkyne functionality of N-Boc-N-ethylpropargylamine makes it an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". nih.gov This reaction is celebrated for its high efficiency, mild reaction conditions, regioselectivity yielding 1,4-disubstituted 1,2,3-triazoles, and tolerance of a wide array of functional groups. wikipedia.orgglenresearch.com The CuAAC reaction proceeds via the in situ formation of a copper(I) acetylide from the terminal alkyne, which then reacts with an organic azide (B81097) in a multi-step process to form the stable triazole ring. nih.gov This robust ligation technique has become indispensable in drug discovery, materials science, and bioconjugation. dergipark.org.trnih.gov
| Reactant A (Alkyne) | Reactant B (Azide) | Key Reagents | Product Type |
| This compound | Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/NaAsc) | 1,4-disubstituted 1,2,3-triazole |
| This compound | Calixarene-tetraazide | CuI, Triethylamine (B128534) | Triazole-functionalized Calixarene (B151959) |
| This compound | Azide-modified Glycan | Cu(I) source, Ligands (e.g., TBTA) | Glycoconjugate |
The triazole-containing molecules synthesized using this compound are instrumental in the fields of supramolecular chemistry and materials science. nso-journal.org The ability to form well-defined, larger-order structures through non-covalent interactions is a hallmark of supramolecular assembly. The triazole unit, along with the appended N-Boc-N-ethylamino group, can direct the self-assembly of molecules into complex arrangements like aggregates, vesicles, or gels. For example, calixarenes functionalized with triazole-linked amino groups have shown the ability to form aggregates and bind to biomolecules like DNA, demonstrating their potential in developing new materials for biological applications. mdpi.com The strategic placement of these functional groups allows for precise control over the assembly process, leading to the creation of novel carbon-nitrogen-based functional materials with applications in catalysis and electrochemistry. nso-journal.org
Role as a Key Building Block in the Construction of Complex Molecular Scaffolds
Beyond its use in click chemistry, this compound is a valuable precursor for the synthesis of more elaborate and structurally diverse molecules. beilstein-journals.orgresearchgate.net The presence of the Boc-protected amine allows for selective deprotection and further functionalization, while the alkyne can participate in a variety of other chemical transformations beyond cycloaddition. This versatility makes it a sought-after intermediate in multistep synthetic campaigns.
Calixarenes are macrocyclic compounds that serve as versatile scaffolds in host-guest chemistry and sensor technology due to their unique cavity-like structure. niscpr.res.innih.gov this compound and its analogs are used to modify the "rims" of calixarene platforms. mdpi.com In a typical approach, a calixarene core is first functionalized with azide groups. Subsequently, a CuAAC reaction with this compound attaches the protected amino functionality to the calixarene upper or lower rim via stable triazole bridges. mdpi.com This functionalization dramatically alters the solubility, binding properties, and conformational behavior of the calixarene. mdpi.comresearchgate.net Subsequent removal of the Boc protecting groups can yield poly-amino functionalized calixarenes, which are water-soluble and capable of interacting with anionic guest species or biomolecules. mdpi.com
| Calixarene Precursor | Functionalizing Agent | Reaction Type | Resulting Derivative |
| Tetra-azido-calix researchgate.netarene | This compound | CuAAC | Tetra-(triazolyl-N-Boc-N-ethylamino)-calix researchgate.netarene |
| p-tert-butylcalix researchgate.netarene | Various electrophiles | Upper rim substitution | p-acyl or p-bromo calixarenes |
| p-tert-butylcalix[n]arene | Aliphatic amino groups | Lower rim functionalization | Amino-functionalized calixarenes |
Glycoamphiphiles are molecules containing both carbohydrate (glyco) and lipid-like (amphiphile) components that can self-assemble into structures like micelles or liposomes. The synthesis of these complex molecules often relies on efficient conjugation methods. The alkyne handle of this compound is perfectly suited for this purpose. Through the CuAAC reaction, it can be readily "clicked" onto azide-modified carbohydrates to form well-defined glycoconjugates. The resulting structure contains a protected amine that can be deprotected and subsequently acylated with long fatty acid chains to complete the synthesis of the glycoamphiphile. This modular approach allows for the rapid generation of diverse libraries of glycoamphiphiles for screening in biological or materials science applications.
In the field of medicinal chemistry, peptidomimetics—molecules that mimic the structure and function of natural peptides—are of great interest as potential therapeutics. nih.gov this compound can be incorporated into peptide-like structures to introduce conformational constraints or novel functionalities. The Boc protecting group is standard in solid-phase peptide synthesis (SPPS), making the compound compatible with established protocols. peptide.com After deprotection of the Boc group, the resulting secondary amine can be coupled to an amino acid or peptide chain. The propargyl group can serve as a handle for further modifications, such as intramolecular cyclization to another part of the peptide backbone to create constrained cyclic peptides. Alternatively, the entire N-ethylpropargylamino moiety can act as a non-natural amino acid analogue, imparting unique structural features and potentially enhancing proteolytic stability compared to natural peptides. nih.gov
Development of Diverse Functionalized Organic Molecules via this compound Intermediates
This compound has emerged as a versatile and highly valuable building block in the field of advanced organic synthesis. Its unique structural features, combining a protected secondary amine with a terminal alkyne, provide a powerful platform for the construction of a wide array of complex and functionally diverse organic molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for the modulation of the amine's reactivity, while the propargyl group serves as a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. This strategic combination enables chemists to introduce molecular complexity in a controlled and stepwise manner, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
The utility of this compound as a synthetic intermediate is underscored by its participation in a range of powerful chemical transformations. These include, but are not limited to, cycloaddition reactions, coupling reactions, and multicomponent reactions. The terminal alkyne functionality is particularly amenable to reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov Furthermore, the alkyne can readily participate in Sonogashira coupling reactions with aryl or vinyl halides, providing access to a variety of substituted aryl and vinyl propargylamines. nih.govresearchgate.net The activated nature of the propargylic position also facilitates its involvement in Mannich-type reactions, leading to the formation of more complex amine structures. nih.govorganic-chemistry.org
The strategic application of these and other reactions to this compound intermediates has enabled the synthesis of a diverse range of functionalized molecules, including various heterocyclic systems and acyclic compounds with tailored functionalities. The subsequent deprotection of the Boc group unveils a secondary amine that can be further functionalized, adding another layer of diversity to the synthesized molecules. This synthetic flexibility makes this compound a key precursor for the generation of molecular libraries for drug discovery and the development of novel organic materials.
The following data table provides a summary of detailed research findings on the synthesis of various functionalized organic molecules derived from this compound and related propargylamine (B41283) intermediates.
| Intermediate | Reaction Type | Reactant(s) | Product | Key Findings & Significance |
| This compound | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Benzyl (B1604629) azide | 1-Benzyl-4-(((N-Boc-N-ethyl)amino)methyl)-1H-1,2,3-triazole | Demonstrates the utility of "click chemistry" for the efficient synthesis of functionalized triazoles, which are important scaffolds in medicinal chemistry. nih.govnih.gov |
| This compound | Sonogashira Coupling | Iodobenzene | tert-Butyl ethyl(3-phenylprop-2-yn-1-yl)carbamate | Provides a straightforward method for the arylation of the propargylamine, leading to precursors for more complex aromatic compounds. nih.gov |
| This compound | Mannich-type Reaction | Formaldehyde, Piperidine | tert-Butyl ethyl(4-(piperidin-1-yl)but-2-yn-1-yl)carbamate | Illustrates the ability to introduce additional amine functionalities, creating valuable building blocks for polyamine structures. nih.gov |
| N-Propargylamines | Cyclization | Isothiocyanates | Substituted thiazolidines | Highlights the versatility of propargylamines in the construction of sulfur-containing heterocycles with potential biological activity. beilstein-journals.org |
| N-Boc-propargylamines | Intramolecular Cyclization | (Activated by a base) | Substituted Pyrroles | Showcases a metal-free approach to the synthesis of highly substituted pyrroles, which are prevalent in natural products and pharmaceuticals. |
Mechanistic and Computational Investigations Pertaining to N Boc N Ethylpropargylamine Chemistry
Mechanistic Studies of N-Boc Formation and Cleavage Pathways
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under specific acidic conditions.
N-Boc Formation: The formation of N-Boc-N-ethylpropargylamine typically proceeds via the reaction of N-ethylpropargylamine with di-tert-butyl dicarbonate (B1257347), often in the presence of a base such as triethylamine (B128534) or in a biphasic system with a mild base like sodium bicarbonate. The mechanism involves the nucleophilic attack of the nitrogen atom of N-ethylpropargylamine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This initial attack forms a tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the elimination of a tert-butyl carbonate anion and the formation of the protonated N-Boc-protected amine. The unstable tert-butyl carbonate decomposes into tert-butoxide and carbon dioxide. The tert-butoxide, or another base present in the reaction mixture, then deprotonates the protected amine to yield the final, neutral this compound product.
N-Boc Cleavage: The cleavage of the N-Boc group from this compound is most commonly achieved under acidic conditions. The generally accepted mechanism involves the initial protonation of the carbonyl oxygen of the Boc group by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the fragmentation of the protecting group. The subsequent step involves the departure of the stable tert-butyl cation and the formation of a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free N-ethylpropargylamine.
Kinetic studies on the acid-catalyzed deprotection of other N-Boc protected amines have revealed a dependence on the acid concentration. For instance, the HCl-catalyzed deprotection has been shown to exhibit a second-order dependence on the acid concentration. nih.gov In contrast, deprotection with trifluoroacetic acid often requires a large excess of acid and can show a more complex kinetic profile. nih.gov These findings suggest that the specific acid and solvent system employed can significantly influence the reaction mechanism and rate of deprotection for this compound.
Alternative, milder methods for N-Boc deprotection have also been developed, including the use of Lewis acids and thermolytic conditions, each with its own mechanistic nuances. semanticscholar.orgnih.gov
Computational Modeling of Reaction Energetics and Transition States
Computational chemistry provides powerful tools for investigating the energetics and transition states of reactions involving this compound, offering insights that can be difficult to obtain through experimental means alone. Density Functional Theory (DFT) calculations, often employing functionals like B3P86 with basis sets such as 6-31G*, are commonly used to model these systems. nih.gov
For the N-Boc cleavage reaction, computational models can be used to calculate the activation energies for the protonation and fragmentation steps. These calculations can help to rationalize the observed kinetics and the effect of different acid catalysts. For example, modeling can elucidate the structure of the transition state for the C-O bond cleavage that leads to the formation of the tert-butyl cation, providing a quantitative measure of the energy barrier for this key step.
In the context of reactions at the propargyl group of this compound, computational modeling can be employed to predict reaction pathways and selectivities. For instance, in the enantioselective lithiation of related N-Boc protected heterocycles, computational studies have successfully predicted the sense of induction and have correlated the lowest energy pre-lithiation complex with the lowest activation energy for proton transfer. nih.gov Similar approaches could be applied to understand the stereochemical outcome of reactions involving the deprotonation of the acetylenic proton in this compound and its subsequent reaction with electrophiles.
The table below illustrates the type of data that can be obtained from computational studies on related N-Boc systems, which could be analogously generated for this compound.
| Computational Method | System Studied | Calculated Parameter | Value | Reference |
| B3P86/6-31G | Isopropyllithium/diamine/N-Boc-pyrrolidine complex | Activation Enthalpy (ΔH‡) for proton transfer | 11.1 kcal/mol | nih.gov |
| B3P86/6-31G | Isopropyllithium/diamine/N-Boc-pyrrolidine complex | Activation Free Energy (ΔG‡) for proton transfer | 11.5 kcal/mol | nih.gov |
*This table presents data for a model system to illustrate the application of computational chemistry.
Elucidation of Reaction Selectivity and Stereochemical Control
The presence of multiple reactive sites in this compound—namely the nitrogen atom (after deprotection), the acetylenic proton, and the propargylic position—makes the control of reaction selectivity a critical aspect of its chemistry.
Chemoselectivity: The N-Boc group effectively masks the nucleophilicity of the nitrogen atom, thereby directing reactions towards the propargyl moiety. For instance, the acetylenic proton can be selectively deprotonated with a suitable base, such as an organolithium reagent, to form a lithium acetylide. This intermediate can then react with a variety of electrophiles, allowing for the functionalization of the alkyne terminus without affecting the protected amine.
Regioselectivity: In reactions involving the addition of reagents to the alkyne, the regioselectivity is governed by both electronic and steric factors. The N-Boc-N-ethyl group exerts a specific electronic influence on the triple bond, which can direct the regiochemical outcome of reactions such as hydroboration or hydrometallation.
Stereochemical Control: The synthesis of chiral molecules from this compound often relies on the use of chiral reagents or catalysts to control the stereochemistry of the newly formed stereocenters. For example, the asymmetric reduction of a ketone derived from this compound can be achieved with high enantioselectivity using chiral reducing agents. Furthermore, the synthesis of N-Boc protected propargylic amines through the reaction of organomagnesium reagents with N-Boc-aminals proceeds via in situ generated N-Boc-imine intermediates. researchgate.net The stereochemical outcome of such reactions can be influenced by the nature of the organomagnesium reagent and the reaction conditions.
The development of stereoselective Mannich-type reactions involving ketimines derived from N-Boc-propargylic amines highlights the potential for creating chiral α-tertiary amine scaffolds. researchgate.net By analogy, similar strategies could be employed with this compound to achieve high levels of stereochemical control.
Future Perspectives and Emerging Research Avenues for N Boc N Ethylpropargylamine
Innovations in Green and Sustainable Synthetic Methodologies for N-Boc-Protected Propargylamines
The principles of green chemistry are increasingly influencing the synthesis of N-Boc-protected propargylamines, with a focus on minimizing environmental impact and improving efficiency. Current research is geared towards the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions.
One promising approach involves the use of solvent-free reaction conditions. nih.gov For instance, the A³ coupling (aldehyde, alkyne, and amine) reaction, a cornerstone for propargylamine (B41283) synthesis, is being adapted to operate without harmful organic solvents. nih.gov This not only reduces volatile organic compound (VOC) emissions but can also simplify product purification. Furthermore, the development of heterogeneous nanocatalysts allows for easy separation and recycling, enhancing the sustainability of the process. rsc.org
Water, as a benign solvent, is also being explored for these syntheses. The use of water as a medium for the three-component coupling reactions to produce propargylamines aligns well with green chemistry principles. rsc.org Additionally, research into catalyst-free methods for the protection and deprotection of the Boc group is gaining traction. For example, simple and efficient eco-friendly protocols have been developed for the deprotection of N-Boc on structurally diverse amines using water at elevated temperatures, eliminating the need for harsh acidic or basic reagents.
The quest for greener alternatives extends to the catalysts themselves. Gold-catalyzed solvent-free synthesis of propargylamines is another area of active investigation, as gold is a biocompatible metal, offering a more environmentally friendly catalytic option. nih.gov
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for N-Boc-Protected Propargylamines
| Feature | Conventional Methods | Green/Sustainable Methods |
| Solvents | Often rely on chlorinated or other volatile organic solvents. | Prioritize solvent-free conditions, water, or other benign solvents. |
| Catalysts | May use homogeneous catalysts that are difficult to separate and recycle. | Employ heterogeneous nanocatalysts or biocompatible metal catalysts for easy recovery and reuse. |
| Energy Input | Can require high temperatures and prolonged reaction times. | Aim for milder reaction conditions, sometimes utilizing microwave or ultrasound irradiation to reduce energy consumption. |
| Atom Economy | May generate significant byproducts. | Focus on atom-economical reactions like A³ coupling to maximize the incorporation of starting materials into the final product. |
| Reagents | Often use harsh acids or bases for protection/deprotection steps. | Explore catalyst-free deprotection methods using environmentally friendly reagents like water. |
Exploration of Novel Catalytic Systems for Transformations of N-Boc-N-ethylpropargylamine
The unique structural features of this compound, namely the protected amine and the terminal alkyne, make it a versatile substrate for a wide range of catalytic transformations. Researchers are actively exploring novel catalytic systems to unlock new reaction pathways and synthesize complex molecules with high efficiency and selectivity.
A significant area of interest is the catalytic C-H activation of the propargylic position. This strategy allows for the direct functionalization of the molecule without the need for pre-installed functional groups, leading to more atom-economical and step-efficient syntheses. For example, various transition metal catalysts are being investigated for their ability to catalyze the coupling of this compound with other organic molecules through C-H bond activation.
The terminal alkyne group of this compound is a prime target for "click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and regioselective, providing a straightforward method for linking this compound to other molecules containing an azide (B81097) group. This has significant implications for the synthesis of complex architectures, including polymers and bioconjugates. A commercially available derivative, N-Boc-N-bis(PEG2-propargyl), highlights the utility of the propargyl group in click chemistry for creating more complex structures. broadpharm.com
Furthermore, the development of novel nanocatalysts is proving to be a game-changer for propargylamine synthesis and transformations. researchgate.netresearchgate.net These catalysts, often based on magnetic nanoparticles, offer high activity, selectivity, and the significant advantage of being easily recoverable and reusable, which is crucial for sustainable chemical processes. rsc.org
Table 2: Examples of Catalytic Transformations of Propargylamines
| Transformation | Catalytic System | Description |
| A³ Coupling | Various transition metal nanocatalysts (e.g., Ni/Cu/Fe) | A three-component reaction of an aldehyde, an amine, and a terminal alkyne to synthesize propargylamines. researchgate.net |
| C-H Activation | Transition metal complexes | Direct functionalization of the C-H bonds, often at the propargylic position, to introduce new functional groups. |
| Click Chemistry (CuAAC) | Copper(I) catalysts | Highly efficient and regioselective cycloaddition reaction between the terminal alkyne of the propargylamine and an azide-containing molecule. broadpharm.com |
| Cyclization Reactions | Various catalysts | Intramolecular or intermolecular reactions involving the alkyne and amine functionalities to form heterocyclic compounds. acs.org |
Expanding the Scope in Functional Materials and Nanotechnology Applications
The unique combination of a protected amine and a reactive alkyne group in this compound makes it an attractive building block for the creation of advanced functional materials and for applications in nanotechnology.
In the realm of polymer chemistry, the propargyl group can be utilized for polymerization reactions or for the post-polymerization functionalization of polymers. This allows for the synthesis of polymers with precisely controlled architectures and functionalities. The Boc-protected amine can be deprotected after polymerization to introduce primary amine groups along the polymer chain, which can then be used for further modifications, such as grafting other molecules or for pH-responsive applications.
The surface functionalization of nanoparticles is a critical aspect of nanotechnology, enabling the tailoring of their properties for specific applications in areas like nanomedicine and catalysis. nih.govresearchgate.netmdpi.commdpi.com The alkyne group of this compound can be used to anchor the molecule to the surface of nanoparticles through click chemistry. Subsequent deprotection of the Boc group exposes the amine functionality, which can then be used to attach biomolecules, targeting ligands, or other functional moieties. nih.gov This strategy allows for the creation of multifunctional nanoparticles with enhanced biocompatibility and targeting capabilities.
The rigid and linear nature of the propargyl group, combined with the potential for intermolecular interactions through the amine functionality (after deprotection), suggests that this compound could be a valuable component in the design of self-assembling materials and stimuli-responsive systems. nih.govmdpi.comnih.govmdpi.com For example, it could be incorporated into molecules that self-assemble into well-defined nanostructures, such as micelles, vesicles, or gels, in response to external stimuli like pH or temperature.
Furthermore, the nitrogen and alkyne functionalities make this compound a potential ligand for the synthesis of metal-organic frameworks (MOFs). mdpi.comrug.nlnih.gov By carefully selecting the metal nodes and other organic linkers, it may be possible to construct MOFs with tailored pore sizes, surface functionalities, and catalytic or sensory properties. The Boc group could serve as a temporary protecting group that can be removed post-synthesis to create active sites within the framework.
Table 3: Potential Applications of this compound in Materials Science and Nanotechnology
| Application Area | Role of this compound | Potential Benefits |
| Functional Polymers | Monomer for polymerization or agent for post-polymerization modification. | Introduction of reactive alkyne and protected amine functionalities for creating complex polymer architectures and smart materials. |
| Nanoparticle Surface Functionalization | Anchoring molecule via click chemistry to nanoparticle surfaces. nih.govresearchgate.netmdpi.commdpi.com | Creation of multifunctional nanoparticles with tailored surface properties for applications in drug delivery, imaging, and catalysis. |
| Self-Assembling and Stimuli-Responsive Materials | Component in the design of molecules that can self-assemble or respond to external stimuli. nih.govmdpi.comnih.govmdpi.com | Development of smart materials such as hydrogels, micelles, and sensors with controlled release or sensing capabilities. |
| Metal-Organic Frameworks (MOFs) | Organic linker for the construction of porous crystalline materials. mdpi.comrug.nlnih.gov | Synthesis of MOFs with tunable properties for applications in gas storage, separation, catalysis, and sensing. |
Q & A
Q. What are the standard protocols for synthesizing N-Boc-N-ethylpropargylamine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves reacting propargylamine derivatives with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Key parameters include:
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents due to their inertness and compatibility with Boc-protection reactions .
- Base choice : Triethylamine (TEA) is often used to scavenge HCl generated during the reaction .
- Temperature : Room temperature (20–25°C) is standard, but lower temperatures (0–5°C) may reduce side reactions .
- Purification : Silica gel chromatography or recrystallization ensures product purity, with yields ranging from 74% to 100% depending on conditions .
Q. Optimization Strategy :
- Perform a factorial design of experiments (DoE) to test solvent/base combinations (e.g., DCM vs. THF, TEA vs. DMAP).
- Monitor reaction progress via TLC or LC-MS to identify optimal reaction times.
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the Boc group (tert-butyl peaks at δ ~1.4 ppm in ¹H NMR) and the propargyl moiety (C≡CH resonance at δ ~2.2–2.5 ppm) .
- LRMS/HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 155.197) and fragmentation patterns .
- FT-IR : Identify the carbamate C=O stretch (~1680–1720 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹) .
Q. Data Interpretation Tips :
- Compare spectra with literature references (e.g., PubChem CID 11073648) to validate assignments .
- Use DEPT-135 NMR to distinguish CH₃, CH₂, and CH groups in the ethyl and Boc substituents.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound under varying conditions?
- Methodological Answer : Discrepancies in yields (e.g., 74% vs. 100%) may arise from:
- Impurity in starting materials : Use HPLC-grade propargylamine and Boc₂O to minimize side products .
- Incomplete purification : Optimize chromatography gradients or employ preparative HPLC for challenging separations.
- Moisture sensitivity : Conduct reactions under anhydrous conditions (e.g., molecular sieves in DCM) .
Q. Resolution Strategy :
- Replicate reported protocols with strict adherence to documented conditions.
- Publish detailed experimental logs, including raw spectral data, to enhance reproducibility .
Q. What computational methods are suitable for predicting the reactivity of this compound in click chemistry applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate alkyne bond dissociation energies (BDEs) to predict reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DCM vs. aqueous buffers) .
- QSAR Models : Correlate substituent effects (e.g., ethyl vs. methyl groups) with reaction rates using Hammett parameters.
Q. Validation :
- Compare computational predictions with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy).
Q. How does the introduction of an ethyl group affect the stability and reactivity of N-Boc-propargylamine derivatives?
- Methodological Answer :
- Steric Effects : The ethyl group increases steric hindrance, potentially slowing nucleophilic attacks on the carbamate group .
- Electronic Effects : Electron-donating ethyl groups may stabilize the carbamate via inductive effects, enhancing thermal stability.
- Experimental Validation :
- Conduct thermogravimetric analysis (TGA) to compare decomposition temperatures of ethyl vs. non-ethyl derivatives.
- Perform kinetic studies on Boc-deprotection rates under acidic conditions (e.g., HCl/dioxane) .
Safety and Handling
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors, as the compound may irritate respiratory pathways .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture absorption and decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
